Cas no 177990-33-9 (Benzyl N-Boc-4-piperidinecarboxylate)
Benzyl N-Boc-4-piperidinecarboxylate Chemical and Physical Properties
Names and Identifiers
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- 4-Benzyl 1-tert-butyl piperidine-1,4-dicarboxylate
- 1,4-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl)ester
- Benzyl N-Boc-4-piperidinecarboxylate
- 4-O-benzyl 1-O-tert-butyl piperidine-1,4-dicarboxylate
- 4-Benzyloxycarbonyl-1-tert-butoxycarbonylpiperidine
- Benzyl 1-tert-butyloxycarbonylpiperidine-4-carboxylate
- benzyl N-tert-butoxycarbonylisonipecotate
- piperidine-1,4-dicarboxylic acid 4-benzyl ester 1-tert-butyl ester
- PubChem18849
- QLGMYLVKJUYFDY-UHFFFAOYSA-N
- BenzylN-Boc-4-piperidinecarboxylate
- 6543AJ
- benzyl N-tert-butoxycarbonyl-isonipecotate
- SY007985
- AB0063268
- AB1001028
- N-
- A881429
- CS-0100276
- N-t-butoxycarbonyl isonipecotic acid benzyl ester
- 1,4-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl)ester;Benzyl N-Boc-4-piperidinecarboxylate
- DB-065209
- AS-32397
- 1-(1,1-dimethylethyl) 4-phenylmethyl 1,4-piperidinedicarboxylate
- SCHEMBL2374261
- 4-Benzyl 1-(tert-butyl) piperidine-1,4-dicarboxylate
- Benzyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate
- 1,4-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester
- CHA99033
- DTXSID30623948
- MFCD11975545
- AKOS015950542
- 4-benzyl 1 -(tert-butyl) 1,4-piperidinedicarboxylate
- 177990-33-9
- 1,4-Piperidinedicarboxylic acid 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester
-
- MDL: MFCD11975545
- Inchi: 1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-15(10-12-19)16(20)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3
- InChI Key: QLGMYLVKJUYFDY-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC(C(=O)OCC2C=CC=CC=2)CC1)=O
Computed Properties
- Exact Mass: 319.17800
- Monoisotopic Mass: 319.17835828g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 402
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.8
- XLogP3: 3
Experimental Properties
- PSA: 55.84000
- LogP: 3.31480
Benzyl N-Boc-4-piperidinecarboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzyl N-Boc-4-piperidinecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JN748-1g |
Benzyl N-Boc-4-piperidinecarboxylate |
177990-33-9 | 97% | 1g |
448.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JN748-100mg |
Benzyl N-Boc-4-piperidinecarboxylate |
177990-33-9 | 97% | 100mg |
202CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JN748-250mg |
Benzyl N-Boc-4-piperidinecarboxylate |
177990-33-9 | 97% | 250mg |
443CNY | 2021-05-07 | |
| Chemenu | CM179097-10g |
4-Benzyl 1-tert-butyl piperidine-1,4-dicarboxylate |
177990-33-9 | 95+% | 10g |
$289 | 2021-08-05 | |
| abcr | AB451880-1 g |
Benzyl N-boc-4-piperidinecarboxylate, 95%; . |
177990-33-9 | 95% | 1g |
€114.00 | 2022-03-02 | |
| abcr | AB451880-5 g |
Benzyl N-boc-4-piperidinecarboxylate, 95%; . |
177990-33-9 | 95% | 5g |
€283.00 | 2022-03-02 | |
| abcr | AB451880-10 g |
Benzyl N-boc-4-piperidinecarboxylate, 95%; . |
177990-33-9 | 95% | 10g |
€473.50 | 2022-03-02 | |
| abcr | AB451880-25 g |
Benzyl N-boc-4-piperidinecarboxylate, 95%; . |
177990-33-9 | 95% | 25g |
€734.70 | 2022-03-02 | |
| abcr | AB451880-100 g |
Benzyl N-boc-4-piperidinecarboxylate, 95%; . |
177990-33-9 | 95% | 100g |
€1,658.00 | 2022-03-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850454-1g |
Benzyl N-Boc-4-piperidinecarboxylate |
177990-33-9 | ≥97% | 1g |
¥549.90 | 2022-01-10 |
Benzyl N-Boc-4-piperidinecarboxylate Suppliers
Benzyl N-Boc-4-piperidinecarboxylate Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on Benzyl N-Boc-4-piperidinecarboxylate
Comprehensive Guide to Benzyl N-Boc-4-piperidinecarboxylate (CAS No. 177990-33-9): Properties, Applications, and Market Insights
Benzyl N-Boc-4-piperidinecarboxylate (CAS No. 177990-33-9) is a highly versatile N-Boc protected piperidine derivative widely used in pharmaceutical synthesis and organic chemistry research. This compound serves as a crucial building block for drug development, particularly in the creation of central nervous system (CNS) targeting molecules. With the increasing demand for neuroactive compounds in modern medicine, this Boc-protected intermediate has gained significant attention from researchers and manufacturers alike.
The molecular structure of Benzyl N-Boc-4-piperidinecarboxylate features both a carboxylate ester group and a tert-butoxycarbonyl (Boc) protecting group, making it particularly valuable for multi-step synthetic routes. Its chemical stability under various conditions allows for flexible application in peptide coupling reactions and heterocyclic compound synthesis. Recent studies highlight its importance in developing novel therapeutic agents, especially those targeting neurological disorders - a rapidly growing field in pharmaceutical research.
In pharmaceutical applications, Benzyl N-Boc-4-piperidinecarboxylate serves as a precursor for numerous biologically active compounds. The piperidine moiety is particularly significant as it appears in many FDA-approved drugs, including several antipsychotic medications and analgesics. With the global pharmaceutical industry focusing on CNS drug development, the demand for high-quality N-Boc protected intermediates like this compound continues to rise steadily.
The synthesis of Benzyl N-Boc-4-piperidinecarboxylate typically involves protection-deprotection strategies that are fundamental to modern organic synthesis methodologies. Its benzyl ester group provides additional synthetic flexibility, allowing for selective deprotection in the presence of other functional groups. This characteristic makes it particularly valuable for combinatorial chemistry approaches and parallel synthesis techniques that are revolutionizing drug discovery processes.
From a market perspective, Benzyl N-Boc-4-piperidinecarboxylate has seen growing interest due to the expanding pharmaceutical outsourcing sector and increasing investment in neurological research. The compound's high purity grade versions are particularly sought after by contract research organizations (CROs) and drug development companies. Current market analysis suggests that the demand for such specialty intermediates will continue to grow at a compound annual growth rate (CAGR) of approximately 6-8% over the next five years.
Quality control of Benzyl N-Boc-4-piperidinecarboxylate typically involves advanced analytical techniques including HPLC analysis, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent requirements of pharmaceutical applications, where even minor impurities can significantly impact drug efficacy and safety profiles. Manufacturers are increasingly adopting quality by design (QbD) principles to maintain consistent product quality.
Storage and handling of Benzyl N-Boc-4-piperidinecarboxylate require standard laboratory precautions for organic compounds. It is typically stored at room temperature in tightly sealed containers to prevent moisture absorption and oxidation. The compound demonstrates good shelf stability when properly stored, making it convenient for long-term research projects and industrial applications.
Recent advancements in green chemistry have also impacted the production processes for Benzyl N-Boc-4-piperidinecarboxylate. Many manufacturers are now implementing environmentally friendly synthesis routes that reduce organic solvent usage and improve atom economy. These developments align with the pharmaceutical industry's growing emphasis on sustainable manufacturing practices and reduced environmental impact.
For researchers working with Benzyl N-Boc-4-piperidinecarboxylate, understanding its structure-activity relationships is crucial. The compound's spatial configuration and electronic properties influence its reactivity in various organic transformations. Numerous published studies demonstrate its utility in constructing complex molecular architectures, particularly those with pharmacological relevance.
The future outlook for Benzyl N-Boc-4-piperidinecarboxylate appears promising, driven by ongoing research into neurological therapeutics and pain management drugs. As the scientific community continues to explore the medicinal potential of piperidine-containing compounds, this intermediate will likely maintain its importance in drug discovery pipelines. Emerging applications in bioconjugation chemistry and targeted drug delivery systems may further expand its utility in coming years.
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